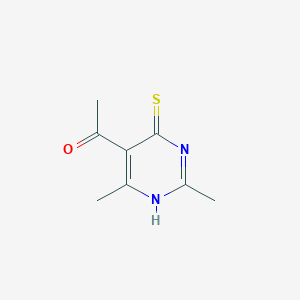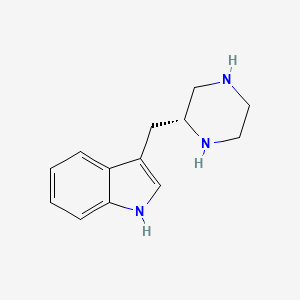![molecular formula C9H6ClN3O2S B11724852 N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B11724852.png)
N'-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is a chemical compound with the molecular formula C9H6ClN3O2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide typically involves the reaction of 2-chloro-1,3-thiazole-5-carbaldehyde with furan-2-carbohydrazide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Análisis De Reacciones Químicas
Types of Reactions
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted products .
Aplicaciones Científicas De Investigación
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound exhibits antimicrobial, antifungal, and antiviral activities, making it useful in biological research.
Medicine: It has potential therapeutic applications due to its biological activities, including anticancer and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds include:
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]pyridine-4-carbohydrazide
- N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]indole-3-carbohydrazide
Uniqueness
N’-[(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide is unique due to its specific combination of the thiazole and furan rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C9H6ClN3O2S |
|---|---|
Peso molecular |
255.68 g/mol |
Nombre IUPAC |
N-[(2-chloro-1,3-thiazol-5-yl)methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C9H6ClN3O2S/c10-9-11-4-6(16-9)5-12-13-8(14)7-2-1-3-15-7/h1-5H,(H,13,14) |
Clave InChI |
OMYGIJHKJBUEAL-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(=O)NN=CC2=CN=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Imidazo[1,2-a]pyrimidine hydrobromide](/img/structure/B11724769.png)
![3,4-Dihydro-1H-spiro[naphthalene-2,4'-oxazolidine]-2',5'-dione](/img/structure/B11724771.png)





![(1S,2R)-2-[2-(4-Nitrophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B11724809.png)


![2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)pyrrol-3-yl]prop-2-enoic Acid](/img/structure/B11724838.png)
![1-[2-(4-Methylphenoxy)ethyl]piperazine](/img/structure/B11724839.png)
![3-[2-(4-Methoxyphenoxy)phenyl]prop-2-enoic acid](/img/structure/B11724851.png)
![(Z)-N'-hydroxy-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B11724859.png)
